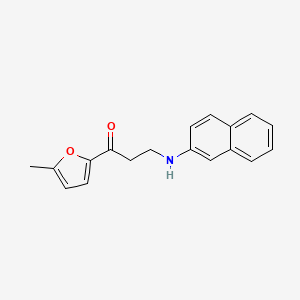

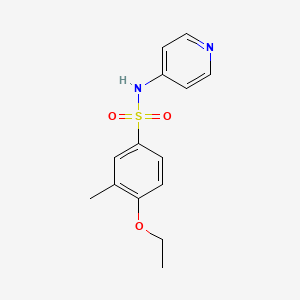

![molecular formula C22H25N3OS2 B4628197 4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)

4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

Descripción general

Descripción

1,2,4-Triazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities and applications in pharmaceuticals. The synthesis and investigation of new triazole compounds, including those with methoxybenzyl substituents, have been explored to discover novel therapeutic agents and to understand their chemical and physical properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under alkaline conditions or via the reaction of hydrazides with isothiocyanates to form the corresponding triazole-thiol compounds. These methods provide a versatile approach to synthesizing a wide range of triazole derivatives by varying the substituents on the triazole ring, enabling the exploration of their chemical and biological properties (Bekircan et al., 2008); (Hovsepyan et al., 2014).

Molecular Structure Analysis

Advanced computational methods, including Density Functional Theory (DFT) calculations, are utilized to predict and analyze the molecular structure, electronic properties, and potential energy surfaces of triazole derivatives. These studies provide insights into the molecular geometry, electronic distribution, and reactive sites of the compounds, essential for understanding their reactivity and interactions with biological targets (Medetalibeyoğlu et al., 2018).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including S-alkylation, aminomethylation, and reactions with electrophiles, to introduce different substituents on the triazole ring. These reactions are crucial for modifying the chemical properties of the compounds and enhancing their biological activity. The introduction of methoxybenzyl and other alkyl or aryl groups through these reactions has been explored to develop new compounds with potential pharmacological applications (Bekircan et al., 2015).

Aplicaciones Científicas De Investigación

Anticancer Activity Evaluation The synthesis and evaluation of anticancer activity of novel derivatives, including structures similar to the query compound, have been a subject of interest in scientific research. For example, studies have shown that eugenol derivatives, which share some structural similarities with the specified compound, exhibit significant cytotoxicity against breast cancer cells, underscoring their potential as anticancer leads (Alam, 2022). This research highlights the interest in molecules with complex structures, including triazoles, for their potential in treating various cancers.

Angiotensin II Antagonism The exploration of 1,2,4-triazoles in the development of angiotensin II (AII) antagonists represents another significant application. Research dating back to 1993 illustrates the synthesis and evaluation of triazoles as potent AII antagonists, demonstrating their potential in treating hypertension and related cardiovascular conditions (Ashton et al., 1993). This underscores the versatility of triazoles in pharmaceutical development, particularly in cardiovascular therapy.

Molecular Interactions and Structural Analysis Further research into the structural and molecular interactions of triazole derivatives has been conducted. For instance, the synthesis, characterization, and analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives reveal insights into the nucleophilic/electrophilic nature of these compounds and their potential for various interactions (Ahmed et al., 2020). Such studies are fundamental for understanding the chemical behavior and potential applications of triazole derivatives in material science and pharmaceuticals.

Antimicrobial Activities The antimicrobial properties of 1,2,4-triazole derivatives have also been extensively studied. Novel compounds synthesized from reactions involving triazole show promising antimicrobial activities against a range of microorganisms, indicating their potential use in developing new antibacterial and antifungal agents (Bektaş et al., 2010). This area of research is crucial for addressing the ongoing challenge of antibiotic resistance.

Enzyme Inhibition for Therapeutic Applications Investigations into the enzyme inhibition properties of triazole derivatives for therapeutic applications have uncovered promising results. For example, studies on the synthesis of novel heterocyclic compounds derived from triazoles and their lipase and α-glucosidase inhibition demonstrate potential benefits in treating diseases related to enzyme dysfunction (Bekircan et al., 2015). These findings contribute to the broader search for new treatments for diabetes and obesity.

Propiedades

IUPAC Name |

3-[(3-methoxyphenyl)methylsulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-prop-2-enyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS2/c1-4-10-25-21(19-14-27-20-11-15(2)8-9-18(19)20)23-24-22(25)28-13-16-6-5-7-17(12-16)26-3/h4-7,12,14-15H,1,8-11,13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOWOBWFBHQHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C3=NN=C(N3CC=C)SCC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-methoxybenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

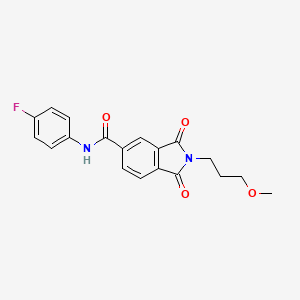

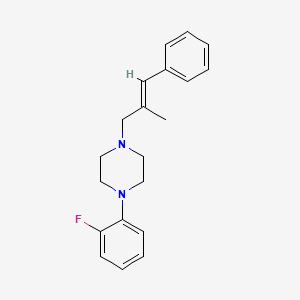

![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4628120.png)

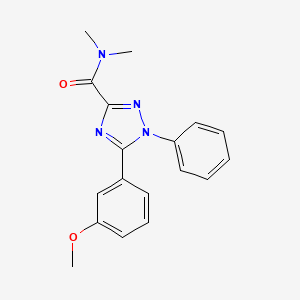

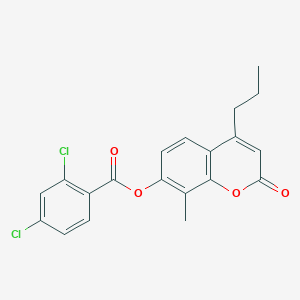

![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)

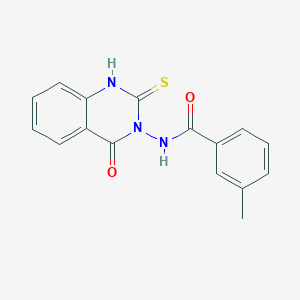

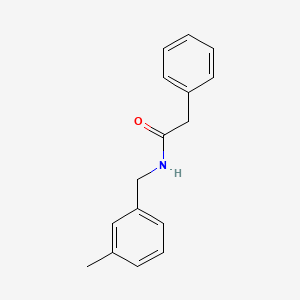

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)

![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)

![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)

![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)